Azidoethane

Beschreibung

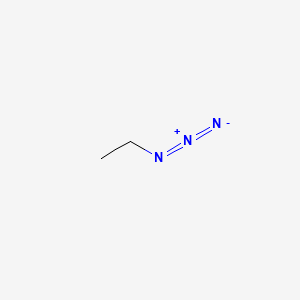

Structure

3D Structure

Eigenschaften

CAS-Nummer |

871-31-8 |

|---|---|

Molekularformel |

C2H5N3 |

Molekulargewicht |

71.08 g/mol |

IUPAC-Name |

azidoethane |

InChI |

InChI=1S/C2H5N3/c1-2-4-5-3/h2H2,1H3 |

InChI-Schlüssel |

UCSVJZQSZZAKLD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azidoethane synthesis from ethyl halide

An In-depth Technical Guide on the Synthesis of Azidoethane from Ethyl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from ethyl halides. It covers the underlying reaction mechanism, detailed experimental protocols, comparative data on reaction conditions, and critical safety information. This compound is a valuable reagent and building block in organic synthesis, particularly in the construction of nitrogen-containing compounds and in bioorthogonal chemistry via "click" reactions. However, its synthesis and handling require stringent safety protocols due to the toxic nature of the azide (B81097) precursors and the potential instability of the final product.

The synthesis of this compound from ethyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the azide anion (N₃⁻), a potent nucleophile, displaces a halide leaving group (I⁻, Br⁻, or Cl⁻) from the ethyl substrate.[1][2] The reaction rate and yield are significantly influenced by the nature of the leaving group, the solvent, and the use of catalysts.[3]

The general transformation is as follows:

CH₃CH₂-X + N₃⁻ → CH₃CH₂-N₃ + X⁻ (where X = I, Br, Cl)

Due to the low carbon-to-nitrogen ratio, this compound is considered to be potentially explosive and must be handled with extreme care.[4][5]

Reaction Mechanism and Kinetics

The reaction proceeds via a concerted SN2 mechanism. The azide nucleophile attacks the electrophilic α-carbon of the ethyl halide from the backside relative to the leaving group, leading to an inversion of stereochemistry (though this is not observable for an ethyl group). The reaction is bimolecular, with its rate dependent on the concentration of both the ethyl halide and the azide salt.[1][6]

Signaling Pathway Diagram: SN2 Mechanism

References

- 1. organic chemistry - By which mechanism would azide react with alcohols or alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Azidoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of azidoethane (ethyl azide). The information herein is intended for use by professionals in research and development who require a detailed understanding of this energetic and reactive compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and key reactions are also provided, along with visualizations of reaction mechanisms.

Core Chemical Properties

This compound is a colorless, volatile, and explosive liquid. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₃ | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| CAS Number | 871-31-8 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 48-50 °C | [2] |

| Density (estimate) | 0.9296 g/cm³ | |

| Dipole Moment | 2.12 D |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 71.048347172 Da | [1] |

| Topological Polar Surface Area | 14.4 Ų | [1] |

| Complexity | 51.9 | [1] |

Stability and Hazardous Nature

This compound is a highly energetic and hazardous compound that requires careful handling. Its instability is a critical factor to consider in any experimental design.

Thermal Stability: this compound is sensitive to heat and can decompose explosively, especially with rapid heating.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[2]

Shock and Friction Sensitivity: This compound is highly sensitive to shock and impact, and explosions have been reported even at room temperature.[2] Friction, for instance, on ground glass joints, should be avoided as it can lead to detonation.

General Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

-

A blast shield is mandatory when working with this compound.

-

Avoid using metal spatulas or stir bars, as they can form shock-sensitive metal azides. Use plastic or ceramic utensils instead.

-

Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.

-

Store this compound below room temperature, away from light, heat, and sources of ignition.

-

Work on the smallest possible scale.

Experimental Protocols

Synthesis of this compound from Bromoethane (B45996) and Sodium Azide (B81097)

This protocol details the nucleophilic substitution reaction for the synthesis of this compound.

Materials:

-

Bromoethane (CH₃CH₂Br)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water, deionized

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromoethane (1.0 equivalent) in anhydrous DMF.

-

Addition of Sodium Azide: To this solution, add sodium azide (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (< 30 °C). Crucially, do not evaporate to dryness as concentrated this compound is highly explosive. It is often preferable to use the solution directly in the next step.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:

-

Infrared (IR) Spectroscopy: A strong, characteristic azide stretch is observed at approximately 2100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.

-

¹³C NMR: The spectrum will show two distinct signals for the two carbon atoms.

-

Reaction Pathways and Mechanisms

This compound is a versatile reagent in organic synthesis, participating in a variety of reactions.

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound readily undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry," known for its high efficiency and selectivity, especially when catalyzed by copper(I).

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition reaction pathway.

Reduction of this compound to Ethylamine

The azide group can be readily reduced to a primary amine, making this compound a useful precursor for ethylamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Reduction of this compound to ethylamine.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a hazardous process that proceeds through the formation of a highly reactive nitrene intermediate. This intermediate can then undergo various reactions, including intramolecular C-H insertion or rearrangement. The final products can include nitrogen gas, ethene, and other small molecules.

Caption: Postulated thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Molecular Properties of Azidoethane

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of azidoethane, tailored for researchers, scientists, and professionals in drug development. This document outlines the fundamental chemical properties, presents quantitative data in a structured format, and includes a detailed experimental protocol for molecular weight determination.

Chemical Formula and Structure

This compound, also known as ethyl azide (B81097), is an organic compound with the chemical formula C₂H₅N₃[1][2][3]. The molecule consists of an ethyl group (-C₂H₅) covalently bonded to an azide group (-N₃). The azide group is a linear arrangement of three nitrogen atoms.

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in this compound are:

-

Carbon (C): The standard atomic weight of carbon is an interval, [12.0096, 12.0116][4][5][6]. For practical calculations, a conventional atomic weight of 12.011 is often used.

-

Hydrogen (H): The standard atomic weight of hydrogen is given as an interval, [1.00784, 1.00811][5][7][8][9]. A conventional value of 1.008 is commonly employed[7][9].

-

Nitrogen (N): The standard atomic weight of nitrogen is also an interval, [14.00643, 14.00728][4][10][11][12][13]. The conventional atomic weight is 14.007[11].

The molecular weight of this compound is calculated as follows: (2 × Atomic Weight of Carbon) + (5 × Atomic Weight of Hydrogen) + (3 × Atomic Weight of Nitrogen) (2 × 12.011) + (5 × 1.008) + (3 × 14.007) = 24.022 + 5.040 + 42.021 = 71.083 g/mol [2][3].

| Element | Symbol | Count | Standard Atomic Weight (Da) | Conventional Atomic Weight (Da) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 2 | [12.0096, 12.0116] | 12.011 | 24.022 |

| Hydrogen | H | 5 | [1.00784, 1.00811] | 1.008 | 5.040 |

| Nitrogen | N | 3 | [14.00643, 14.00728] | 14.007 | 42.021 |

| Total | C₂H₅N₃ | 10 | 71.083 |

Experimental Protocol: Determination of Molecular Weight by Mass Spectrometry

This section details a standard procedure for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a synthesized or acquired sample of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727) or acetonitrile)

-

Volumetric flasks and micropipettes

-

Mass spectrometer with an electrospray ionization source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

From the stock solution, prepare a dilute sample solution with a final concentration of approximately 10 µg/mL.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range of the analyte. This ensures accurate mass-to-charge ratio (m/z) measurements.

-

-

Sample Infusion and Ionization:

-

Introduce the dilute this compound sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, typically [M+H]⁺.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

The data is acquired and processed using the instrument's software.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated this compound molecule, [C₂H₅N₃+H]⁺.

-

The expected m/z for this ion would be approximately 72.091 (71.083 + 1.008).

-

The molecular weight of the neutral this compound is determined by subtracting the mass of the proton from the measured m/z of the parent ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the mass spectrometry experiment for determining the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination of this compound by ESI-MS.

References

- 1. Ethane, azido- | C2H5N3 | CID 79118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethyl azide - Wikipedia [en.wikipedia.org]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

Azidoethane: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethane (CH₃CH₂N₃), also known as ethyl azide (B81097), is a versatile and reactive organic compound utilized in various synthetic applications, particularly in the introduction of the azide functionality for subsequent "click" chemistry reactions, the formation of triazoles, and as a precursor to ethylamine. However, its utility is matched by its significant inherent hazards, including high explosivity and potential toxicity. This guide provides a comprehensive overview of the safety precautions, handling procedures, and essential data for the safe use of this compound in a laboratory setting. Strict adherence to these guidelines is paramount to mitigate the risks associated with this energetic compound.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling. The following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅N₃ | [1] |

| Molecular Weight | 71.083 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 50 °C | [1] |

| Density | 0.9296 g/cm³ (rough estimate) | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 266.872 kJ/mol | [1] |

Table 2: Hazard and Stability Information for this compound

| Hazard Parameter | Description | Source(s) |

| Shock Sensitivity | High | [1] |

| Friction Sensitivity | High | [1] |

| Thermal Stability | Explosive upon rapid heating; has exploded when heated to room temperature. | [1] |

| Carbon-to-Nitrogen (C/N) Ratio | 2:3 (less than 1). This low ratio indicates high energetic potential and instability. | |

| "Rule of Six" | Does not comply. The number of carbon atoms is less than six per energetic azide group, indicating significant explosive hazard. |

Table 3: Toxicological Information

| Substance/Class | Toxicological Data | Source(s) |

| Sodium Azide (NaN₃) | Highly toxic. Human lethal dose is estimated to be ≥700 mg total or ~10 mg/kg. Symptoms of exposure include hypotension, dizziness, nausea, vomiting, seizures, and respiratory failure. | [3][4] |

| Alkyl Azides (general) | Showed mutagenicity for S. typhimurium TA100 strain with S9 mix. | [5] |

| This compound | Irritating to eyes, respiratory system, and skin. | [1] |

Experimental Protocols

Synthesis of this compound from Bromoethane (B45996) and Sodium Azide

This procedure should only be performed by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Materials:

-

Bromoethane (CH₃CH₂Br)

-

Sodium azide (NaN₃)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)[6]

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (a slight molar excess) in the chosen polar aprotic solvent.[6][7]

-

Addition of Bromoethane: Slowly add bromoethane to the stirred solution of sodium azide.

-

Reaction: The reaction is a nucleophilic substitution (SN2) and can often be carried out at room temperature, although gentle heating may be used to increase the rate.[7] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts.

-

Wash the combined organic layer with water and then with brine to remove the polar aprotic solvent and any remaining salts.

-

-

Drying and Concentration:

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Crucially, do not purify by distillation at atmospheric pressure due to the explosive nature of this compound. [1] If concentration is necessary, it should be performed with extreme caution under reduced pressure at a low temperature, always using a blast shield.

-

Safety Precautions and Handling

General Precautions

-

Work in a designated area: All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

Use a blast shield: A blast shield is mandatory for all operations involving neat or concentrated solutions of this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

-

Avoid friction and shock: Do not use metal spatulas or ground glass joints, which can cause friction and lead to detonation.[6] Use plastic or Teflon-coated equipment.

-

Small scale: Work with the smallest possible quantities of this compound.

-

Never work alone: Always have another person aware of the experiment and ready to assist in case of an emergency.

Stability and Incompatibility

-

Thermal Instability: this compound is highly sensitive to heat and can decompose explosively.[1] Avoid all sources of ignition, including open flames, hot plates, and static discharge.

-

Incompatible Materials:

-

Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid (HN₃).[8]

-

Heavy Metals: Avoid contact with heavy metals such as lead, copper, mercury, silver, and their salts, as this can form extremely shock-sensitive and explosive heavy metal azides.[8]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can react to form explosive compounds.[6]

-

Strong Oxidizing Agents: Keep away from strong oxidizing agents.[8]

-

Storage

-

Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials.

-

Use tightly sealed containers, preferably made of plastic or coated glass to avoid friction.

-

Clearly label all containers with "DANGER: EXPLOSIVE AND TOXIC."

Spill and Waste Disposal

-

Spills: In case of a small spill within a fume hood, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite (B1170534) or sand). Collect the contaminated material in a designated, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.

-

Waste Disposal: Azide-containing waste must be handled as extremely hazardous. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6] All azide waste should be collected in a dedicated, clearly labeled container and disposed of through your institution's hazardous waste program.

Decomposition Pathways

The thermal and photochemical decomposition of short-chain alkyl azides like this compound generally proceeds through the initial formation of a highly reactive nitrene intermediate.[9]

-

Thermal Decomposition: Upon heating, this compound is expected to lose a molecule of nitrogen gas (N₂) to form ethylnitrene (CH₃CH₂N:). This nitrene can then undergo various reactions, including intramolecular C-H insertion to form aziridine (B145994) or rearrangement to form ethanimine. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1]

-

Photochemical Decomposition: Irradiation with UV light can also induce the decomposition of azides to form nitrenes. The subsequent reactions of the nitrene will depend on the specific conditions and the presence of other reactive species.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of this compound hazards and safety precautions.

References

- 1. Ethyl azide - Wikipedia [en.wikipedia.org]

- 2. CID 59509168 | C2H4N3+ | CID 59509168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human health effects of sodium azide exposure: a literature review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP Toxicology and Carcinogeneis Studies of Sodium Azide (CAS: 26628-22-8) in F344 Rats (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity of alkyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tutorchase.com [tutorchase.com]

- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 9. pubs.acs.org [pubs.acs.org]

Azidoethane: A Technical Guide on its Explosive and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to handle, synthesize, or test azidoethane. The handling of this compound is extremely dangerous due to its explosive nature and potential toxicity, and should only be undertaken by trained professionals in appropriately equipped facilities with stringent safety protocols in place.

Introduction

This compound (CH₃CH₂N₃), also known as ethyl azide (B81097), is a low molecular weight organic azide that presents significant hazards due to its high-energy nature. While its reactive properties make it a potential reagent in organic synthesis, particularly in click chemistry and the formation of nitrogen-containing heterocycles, its inherent instability and toxicity demand a thorough understanding of its hazardous properties. This technical guide provides a comprehensive overview of the available explosive and toxicological data for this compound, outlines relevant experimental protocols for its assessment, and furnishes a framework for the safe handling and evaluation of this and similar energetic materials.

Explosive Properties of this compound

This compound is a highly sensitive and powerful explosive. Its explosive nature is attributed to the high positive enthalpy of formation and the facile release of nitrogen gas upon decomposition. Small organic azides are known to be particularly unstable.

Summary of Explosive Data

Table 1: Explosive Properties of this compound and Reference Compounds

| Property | This compound (C₂H₅N₃) | RDX | HMX | Nitroglycerin |

| Detonation Velocity (m/s) | Data not available | 8,750 | 9,100 | 7,700 |

| Impact Sensitivity (J) | Data not available | 7.4 | 7.4 | 0.2 |

| Friction Sensitivity (N) | Data not available | 120 | 120 | < 0.1 |

| Heat of Formation (kJ/mol) | +266.872[1] | +62.8 | +74.9 | -370.3 |

| Heat of Explosion (kJ/kg) | Data not available | 5,440 | 5,650 | 6,280 |

| Decomposition Temperature (°C) | Decomposes measurably at 200°C[2] | ~205 | ~280 | Explodes at 218 |

Toxicological Profile of this compound

The toxicological properties of this compound are not well-documented in public literature. However, based on the known toxicity of other organic and inorganic azides, it should be handled with extreme caution as a substance with high acute toxicity. It is qualitatively described as being irritating to the eyes, respiratory system, and skin[1].

Summary of Toxicological Data

The following tables provide a template for the key toxicological endpoints that must be evaluated for a comprehensive hazard assessment of this compound. Due to the lack of specific data for this compound, these tables remain to be populated by experimental studies.

Table 2: Acute Toxicity Data for this compound

| Endpoint | Route of Administration | Test Species | Value (e.g., mg/kg, ppm) | Classification |

| LD₅₀ | Oral | Rat | Data not available | - |

| LD₅₀ | Dermal | Rabbit | Data not available | - |

| LC₅₀ | Inhalation | Rat | Data not available | - |

Table 3: Local Tolerance Testing for this compound

| Test | Test Species | Observation | Result | Classification |

| Skin Corrosion/Irritation | Rabbit | Erythema, edema | Data not available | - |

| Serious Eye Damage/Irritation | Rabbit | Corneal opacity, iritis, conjunctival redness/edema | Data not available | - |

Table 4: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | With and without S9 | Data not available |

Experimental Protocols

Standardized protocols are essential for the safe and reliable determination of explosive and toxicological properties. The following sections detail the methodologies for key experiments.

Synthesis and Purification of this compound

Caution: The synthesis of this compound should only be performed by experienced chemists in a controlled environment with appropriate safety measures, including a blast shield.

A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide with an azide salt.

-

Reaction: Ethyl bromide or iodide is reacted with sodium azide in a suitable solvent (e.g., aqueous ethanol).

-

Purification: Due to its volatility and explosive nature, distillation should be avoided. Purification is typically achieved by careful extraction and washing. The final product should be stored in a dilute solution and kept cold.

Explosive Properties Testing

The velocity at which a detonation wave propagates through an explosive is a key performance indicator.

-

Methodology: The detonation velocity of liquid explosives can be measured using a variety of techniques, including the use of ionization probes or optical methods placed at known distances along a column of the explosive. High-speed photography can also be employed to visualize the detonation front. For a liquid sample, it is contained within a tube of a specific diameter.

This test determines the sensitivity of an explosive to initiation by impact.

-

Apparatus: A drop-hammer apparatus, such as the Bruceton or Rotter type, is used.

-

Procedure: A small, measured amount of the liquid this compound is placed on an anvil. A specified weight is dropped from varying heights onto a striker in contact with the sample. The height at which there is a 50% probability of initiation (h₅₀) is determined statistically.

This test assesses the sensitivity of an explosive to initiation by friction.

-

Apparatus: A BAM (Bundesanstalt für Materialforschung und -prüfung) or similar friction apparatus is used.

-

Procedure: A small sample of the liquid is applied to a porcelain plate. A weighted porcelain pin is then drawn across the sample at a controlled speed. The load on the pin is varied to determine the point at which initiation occurs in a certain percentage of trials.

Toxicological Testing

All toxicological testing must be conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

This method is used to determine the LD₅₀ of a substance.

-

Test Species: Typically rats.

-

Procedure: A single dose of this compound is administered by oral gavage to a small group of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The dose for the next group of animals is adjusted based on the outcome of the previous group. This stepwise procedure allows for the estimation of the LD₅₀ with a reduced number of animals.

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Species: Typically albino rabbits.

-

Procedure: A small amount of this compound is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal.

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Species: Typically albino rabbits.

-

Procedure: A small, measured amount of this compound is instilled into the conjunctival sac of one eye of the test animal. The eye is then examined for signs of corneal opacity, iritis, and conjunctival redness and edema at specific intervals.

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. For a volatile compound like this compound, a desiccator or sealed-plate method is necessary to ensure adequate exposure of the bacteria to the test substance.

Signaling Pathways and Metabolism

There is currently no publicly available information on the specific metabolic pathways of this compound in biological systems or its interaction with cellular signaling pathways. Research in this area would be crucial for a complete toxicological assessment. Such studies would likely involve in vivo animal models to identify metabolites in urine and feces, as well as in vitro studies using liver microsomes to investigate the enzymes involved in its metabolism.

Visualizations

Experimental Workflow for Impact Sensitivity Testing

Caption: Workflow for determining the impact sensitivity of this compound.

Logical Flow for Acute Oral Toxicity Assessment

Caption: Decision process for acute oral toxicity testing via OECD 423.

Conclusion

This compound is a hazardous material with significant explosive and potential toxicological risks. The lack of comprehensive, publicly available quantitative data underscores the need for careful, systematic evaluation by any organization intending to handle or synthesize this compound. The experimental protocols and data frameworks provided in this guide are intended to support researchers in generating the necessary data to perform a thorough risk assessment and to ensure the implementation of appropriate safety measures. It is imperative that the handling of this compound be restricted to facilities and personnel that can adequately manage its extreme hazards.

References

An In-depth Technical Guide to the Solubility of Azidoethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethane (CH₃CH₂N₃), also known as ethyl azide (B81097), is a versatile intermediate in organic synthesis, valued for its ability to participate in a variety of reactions, including cycloadditions and the formation of nitrogen-containing heterocycles. A fundamental understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this guide combines theoretical principles of solubility with available qualitative information to provide a reliable assessment for laboratory applications. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data for their specific needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Ethyl azide | [1] |

| CAS Number | 871-31-8 | [1] |

| Molecular Formula | C₂H₅N₃ | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 48-50 °C | [2][3] |

| Density | ~0.9296 g/cm³ (estimate) | [3] |

| XLogP3-AA (LogP) | 1.5 | [1] |

Principles of this compound Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a polar aprotic molecule. The presence of the azide functional group (-N₃) introduces a significant dipole moment, making the molecule polar. However, it lacks the ability to act as a hydrogen bond donor.

The solubility of this compound in a particular solvent will depend on the balance of intermolecular forces, including:

-

Dipole-Dipole Interactions: The polar azide group will interact favorably with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Based on these principles, this compound is expected to be more soluble in polar aprotic and weakly polar solvents and less soluble in highly nonpolar or highly polar protic solvents where strong hydrogen bonding networks would need to be disrupted.

Qualitative Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data (e.g., g/100 mL) for this compound is scarce in the literature, a qualitative assessment of its solubility can be made based on its physicochemical properties and general chemical knowledge. The following table provides an expected solubility profile of this compound in a range of common organic solvents. It is important to note that these are predictions and should be experimentally verified for precise applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble | The polarity of methanol is compatible with the polar azide group. While methanol is a hydrogen bond donor, the small size of both molecules allows for favorable interactions. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to engage in dipole-dipole interactions suggest good solubility. |

| Acetone | Polar Aprotic | Miscible | As a polar aprotic solvent, acetone's dipole moment aligns well with that of this compound, leading to strong dipole-dipole interactions and likely miscibility. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent and is expected to readily dissolve this compound due to strong dipole-dipole interactions.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a moderately polar aprotic solvent and a good solvent for a wide range of organic compounds, suggesting it will be miscible with this compound.[5] |

| Diethyl Ether | Weakly Polar | Miscible | Diethyl ether is a common solvent for organic reactions and is expected to be miscible with this compound due to a good balance of polar and nonpolar characteristics.[6] |

| Toluene (B28343) | Nonpolar | Soluble | While toluene is nonpolar, the ethyl group of this compound provides some nonpolar character, allowing for sufficient van der Waals interactions to promote solubility. |

| Hexane | Nonpolar | Sparingly Soluble | The high polarity of the azide group is likely to limit solubility in a highly nonpolar solvent like hexane, which relies solely on London dispersion forces for interaction. |

Experimental Protocol for Determining this compound Solubility

For applications requiring precise solubility data, experimental determination is essential. The following is a generalized gravimetric method, a common and reliable technique for determining the equilibrium solubility of a liquid in a solvent.

4.1. Materials and Equipment

-

This compound (handle with appropriate safety precautions due to its potential explosive nature)[2]

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification (optional, for high precision)

4.2. Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Into a series of vials, add a known volume or weight of the selected organic solvent.

-

To each vial, add an excess of this compound. The presence of a distinct second phase of undissolved this compound is necessary to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

After agitation, allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette or syringe. Be cautious not to disturb the undissolved this compound phase.

-

For enhanced accuracy, the sample can be passed through a syringe filter that is chemically resistant to the solvent to remove any microscopic droplets of undissolved this compound.

-

Dispense the filtered sample into a pre-weighed vial and record the total weight.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the residual this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight of the vial.

-

The mass of the solvent is the total weight of the sample minus the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of solvent using the density of the solvent at the experimental temperature.

-

4.4. High-Precision Quantification (Optional)

For more precise measurements, the concentration of this compound in the saturated solvent phase can be determined using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This involves creating a calibration curve with standard solutions of this compound of known concentrations and then analyzing the filtered sample from the equilibrated solution.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Azidoethane (Ethyl Azide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethane (CH₃CH₂N₃), also known as ethyl azide (B81097), is a key chemical intermediate in organic synthesis, particularly in the realm of click chemistry for the introduction of the azide functional group. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules incorporating this moiety. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, complete with detailed experimental protocols and a visual representation of its structural-spectroscopic correlations.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.39 | Quartet (q) | 7.1 | CH₂ |

| 1.28 | Triplet (t) | 7.1 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 50.1 | CH₂ |

| 14.5 | CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H (alkane) stretching |

| 2108 | Very Strong | N₃ (azide) asymmetric stretching |

| 1465, 1380 | Medium | C-H (alkane) bending |

| 1265 | Medium | C-N stretching |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly within an NMR tube. A small amount of TMS (0.03% v/v) is added as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, which may include a spectral width of 10-15 ppm for ¹H and 200-220 ppm for ¹³C, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired using a sufficient number of scans to achieve an adequate signal-to-noise ratio. The free induction decay (FID) is then Fourier transformed, phased, and baseline corrected.

-

¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: The resulting spectra are processed to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify characteristic functional group absorptions.

Materials and Equipment:

-

This compound (neat liquid)

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation: A single drop of neat this compound is placed onto the surface of a clean, dry salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition: The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to their corresponding molecular vibrations.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its key NMR and IR spectroscopic features.

Caption: Correlation of this compound's structure with its NMR and IR data.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Ethyl Azide (B81097)

The azide functional group (-N₃), a linear arrangement of three nitrogen atoms, is a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, materials science, and bioconjugation chemistry.[1] Its unique reactivity, characterized by the facile extrusion of dinitrogen gas, has been harnessed in a wide array of powerful transformations, most notably in "click chemistry."[1][2] This technical guide delves into the discovery and history of ethyl azide, a simple yet historically significant and energetic small molecule. This document provides an in-depth look at its synthesis, properties, and the key scientific milestones that have shaped our understanding of this versatile compound.

Discovery and Historical Context

The journey to understanding ethyl azide is intrinsically linked to the broader history of organic azide chemistry. The 19th century was a period of foundational discoveries in organic chemistry, with chemists beginning to unravel the structures and reactivities of a vast array of new compounds.

The Dawn of Azide Chemistry: Peter Griess

The story of organic azides begins with the German chemist Johann Peter Griess.[3] In 1864, Griess successfully synthesized the first organic azide, phenyl azide, by reacting phenyldiazonium with ammonia.[2][4] This discovery opened the door to a new class of nitrogen-rich compounds, though their explosive nature initially limited their investigation.[2]

Theodor Curtius and the Expansion of Azide Chemistry

The field of azide chemistry was significantly advanced by the work of Theodor Curtius. In the 1890s, Curtius discovered hydrazoic acid (HN₃) and a pivotal reaction known as the Curtius rearrangement.[2][5][6] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine.[5][6] The Curtius rearrangement became a powerful tool for the synthesis of amines and remains a fundamental reaction in organic chemistry today.[5] While Curtius's work focused on acyl azides, his discoveries laid the groundwork for the synthesis and understanding of a wider range of organic azides, including alkyl azides like ethyl azide.

While the exact first synthesis of ethyl azide is not prominently documented in readily available historical records, its preparation would have followed the general methods for alkyl azide synthesis developed during this period, likely through the reaction of an ethyl halide with an azide salt.

Physicochemical and Spectroscopic Data

Ethyl azide is a colorless liquid with a number of notable physical and chemical properties. It is particularly recognized for its explosive nature.[7]

Table 1: Physical and Chemical Properties of Ethyl Azide

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₃ | [8] |

| Molar Mass | 71.083 g·mol⁻¹ | [8] |

| Appearance | Liquid | [8] |

| Boiling Point | 50 °C | [8] |

| Density | 0.9296 g/cm³ (rough estimate) | [9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 266.872 kJ·mol⁻¹ | [7] |

| Shock Sensitivity | High | [7] |

| Friction Sensitivity | High | [7] |

Spectroscopic Characterization

The structure of ethyl azide can be confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Organic azides exhibit a characteristic strong, sharp absorption band due to the asymmetric stretching vibration of the N₃ group, typically appearing around 2100 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of ethyl azide would be expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), consistent with the ethyl group structure.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methylene carbons.

-

-

Mass Spectrometry (MS): The mass spectrum of ethyl azide would show a molecular ion peak corresponding to its molar mass. Fragmentation patterns would likely involve the loss of N₂ gas, a characteristic feature of azide compounds.

Experimental Protocols

The synthesis of ethyl azide is most commonly achieved through a nucleophilic substitution reaction. The following protocol is a representative method.

Synthesis of Ethyl Azide from Ethyl Bromide

This procedure involves the reaction of ethyl bromide with sodium azide in a polar aprotic solvent.

Materials:

-

Ethyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2-1.5 equivalents) in DMSO.

-

To the stirred solution, add ethyl bromide (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine to remove any residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Crucial Safety Note: Do not distill low molecular weight alkyl azides like ethyl azide, as they are prone to explosive decomposition. The solvent should be removed carefully under reduced pressure at low temperature using a rotary evaporator with a blast shield.

Diagram 1: Synthesis of Ethyl Azide

Caption: Reaction scheme for the synthesis of ethyl azide.

Chemical Reactivity and Thermal Decomposition

Ethyl azide is a highly reactive compound, primarily due to the energetic nature of the azide group.

Click Chemistry:

The development of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the use of azides.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide reacts with a terminal alkyne to form a 1,2,3-triazole. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.

Thermal Decomposition:

Ethyl azide is known to be thermally unstable and can decompose explosively.[7] Studies have shown that its decomposition in the gas phase is a homogeneous unimolecular reaction.[7] The decomposition proceeds with the loss of nitrogen gas (N₂) to form highly reactive intermediates. The final products of the decomposition can include nitrogen, hydrazoic acid, ethylene, butane, and polymeric materials.[7]

Diagram 2: Thermal Decomposition Pathway of Ethyl Azide

Caption: Simplified thermal decomposition of ethyl azide.

Safety Precautions

Ethyl azide is a hazardous substance and must be handled with extreme caution.

-

Explosion Hazard: It is sensitive to shock, friction, and heat and can decompose explosively.[7]

-

Toxicity: It is irritating to the eyes, respiratory system, and skin.[8] Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[7][8]

Handling Procedures:

-

Always work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Use non-metal spatulas and avoid scratching or applying friction to the compound.

-

Work on the smallest possible scale.

-

Keep the compound away from heat, sparks, and open flames.

-

Store in a cool, dark, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

Waste Disposal:

-

Azide-containing waste should be collected in a dedicated, clearly labeled container.

-

Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

-

Consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.

Conclusion

The discovery and study of ethyl azide are emblematic of the broader development of organic azide chemistry. From its historical roots in the 19th-century discoveries of Peter Griess and Theodor Curtius to its modern applications, ethyl azide serves as a fundamental example of this important class of compounds. While its inherent instability necessitates careful handling, its reactivity continues to be of interest to researchers. The principles learned from the study of ethyl azide and other simple azides have paved the way for the development of sophisticated synthetic methodologies, such as click chemistry, which have had a profound impact on drug discovery, materials science, and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ethyl azide - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

Theoretical Insights into the Molecular Structure of Azidoethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethane (CH₃CH₂N₃), also known as ethyl azide (B81097), is a molecule of significant interest in various chemical contexts, from synthetic chemistry to the study of energetic materials. Understanding its three-dimensional structure, conformational preferences, and vibrational dynamics is crucial for predicting its reactivity and behavior. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, focusing on its conformational isomers and vibrational properties as determined by computational quantum chemistry. The information presented herein is primarily derived from ab initio calculations, which provide a first-principles approach to determining molecular properties.

Conformational Analysis

Theoretical studies have shown that this compound exists as a mixture of two stable conformers: anti and gauche.[1][2] The rotational isomerism arises from the rotation around the C-N single bond.

-

Anti Conformer: In the anti conformation, the C-C bond and the N-N-N axis are in an anti-periplanar arrangement, with a dihedral angle of 180°.

-

Gauche Conformer: In the gauche conformation, the C-C bond and the N-N-N axis are at a dihedral angle of approximately 71°.[1][2]

The energy difference between these two conformers is predicted to be very small, on the order of 0.26 kJ mol⁻¹, making them nearly isoenergetic.[1][2]

Rotational Barriers

The energy barriers for the interconversion between the conformers have also been calculated. The barrier to rotation around the C-N bond is influenced by the orientation of the ethyl and azido (B1232118) groups. The calculated rotational barriers are 3.30 kJ mol⁻¹ for the eclipsed anti-clinal (120°) position and 9.40 kJ mol⁻¹ for the syn position.[1][2]

Molecular Geometry

The geometric parameters of the anti and gauche conformers of this compound have been optimized using ab initio methods. The following tables summarize the key bond lengths and angles.

Data Presentation

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

| Bond | Anti Conformer | Gauche Conformer |

| C-C | 1.535 | 1.536 |

| C-N | 1.475 | 1.478 |

| Nα-Nβ | 1.245 | 1.244 |

| Nβ-Nγ | 1.145 | 1.146 |

Table 2: Calculated Bond Angles (°) for this compound Conformers

| Angle | Anti Conformer | Gauche Conformer |

| ∠C-C-N | 108.5 | 108.2 |

| ∠C-N-Nα | 114.5 | 114.8 |

| ∠Nα-Nβ-Nγ | 172.5 | 172.3 |

Vibrational Frequencies

The harmonic vibrational frequencies for both the anti and gauche conformers of this compound have been calculated to aid in the interpretation of its infrared and Raman spectra. The azide group has characteristic stretching and bending modes.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformers

| Vibrational Mode | Anti Conformer | Gauche Conformer |

| Asymmetric N₃ stretch (νₐs) | 2135 | 2134 |

| Symmetric N₃ stretch (νₛ) | 1285 | 1288 |

| N₃ bend (δ) | 650 | 655 |

| C-N stretch (ν) | 1130 | 1125 |

| C-C stretch (ν) | 980 | 975 |

Experimental Protocols

Computational Methodology

The data presented in this guide are based on ab initio Hartree-Fock self-consistent field (SCF) calculations.[1][2] A basis set of double zeta quality was employed for these calculations.[1][2] The general steps involved in such a theoretical study are as follows:

-

Initial Geometry: An initial guess for the molecular geometry of each conformer is generated.

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters (bond lengths, bond angles, and dihedral angles). This is an iterative process that continues until a stationary point on the potential energy surface is found.

-

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. This allows for the determination of the harmonic vibrational frequencies. A true minimum on the potential energy surface will have all real (positive) frequencies.

-

Conformational Search: To study rotational isomerism, a series of constrained optimizations are performed where the dihedral angle of interest (in this case, the C-C-N-Nα dihedral angle) is fixed at various values, and all other geometric parameters are optimized. The resulting energies are then plotted against the dihedral angle to map out the potential energy surface and identify stable conformers and rotational barriers.

Mandatory Visualization

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Relationship between computational methods and prediction accuracy.

References

An In-depth Technical Guide to the Research Applications of Azidoethane

For Researchers, Scientists, and Drug Development Professionals

Azidoethane and its functionalized analogs have emerged as indispensable tools in chemical biology, drug discovery, and materials science. The presence of the azide (B81097) moiety, a compact and bioorthogonal functional group, allows for a diverse range of applications, primarily centered around its ability to undergo highly specific and efficient ligation reactions. This technical guide provides a comprehensive overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Core Applications of this compound

The versatility of this compound stems from the reactivity of the azide group, which can participate in several powerful bioorthogonal reactions. These reactions are characterized by their high selectivity, proceeding with high efficiency in complex biological environments without interfering with native biochemical processes. The primary applications include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is widely used for bioconjugation, labeling of biomolecules, and in the synthesis of complex molecular architectures.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes strained cyclooctynes that react rapidly with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications and live-cell imaging.[3][]

-

Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a phosphine. It is a valuable tool for peptide and protein synthesis and modification.[5][]

-

Heterocycle Synthesis: The azide group serves as a versatile precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7][8]

-

Metabolic Labeling: Azido-functionalized analogs of metabolic precursors (e.g., sugars, amino acids, nucleosides) can be incorporated into biomolecules through cellular biosynthetic pathways, enabling their subsequent visualization and study.[9][10]

Quantitative Data Summary

The efficiency of reactions involving this compound and its derivatives is a critical factor in their application. The following tables summarize key quantitative data from the literature.

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloroethanol (B45725) | Sodium Azide | Water | 80 | Overnight | 81 | [11] |

| 2-Bromoethanol | Sodium Azide | Water | 80 | Overnight | 100 | [11] |

| Tetrafluoroethylene | Sodium Azide | THF/Water | RT | 14 days | Quantitative | [12] |

| 1,2-Dibromotetrafluoroethane | Sodium Azide / i-PrMgCl·LiCl | THF | - | - | Multigram Scale | [13] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Typical Range | Notes | Reference |

| Azide:Alkyne Ratio | 1:1 to 1:2 | A slight excess of the less precious reagent can drive the reaction to completion. | [1] |

| Copper(I) Source | CuI, CuBr, or in situ from CuSO₄ + Sodium Ascorbate (B8700270) | In situ generation from CuSO₄ is more common due to the instability of Cu(I) salts. | [1][2] |

| Copper Concentration | 50-250 µM | Higher concentrations may be used in synthesis; lower concentrations are preferred for bioconjugation. | [1][14] |

| Ligand:Copper Ratio | 1:1 to 5:1 | Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and accelerate the reaction. | [1][2] |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, t-BuOH, and mixtures | The choice of solvent depends on the solubility of the substrates. | [1] |

| Temperature | Room Temperature | Gentle heating (e.g., 45°C) can be used for slower reactions. | [1] |

| Reaction Time | Minutes to several hours | Highly dependent on substrates and reaction conditions. | [1] |

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DIBO | Benzyl Azide | Methanol | 0.0567 ± 0.0027 | [15] |

| DIBO-Carbamate | Benzyl Azide | Methanol | 0.0696 ± 0.0019 | [15] |

| DIBO-Ketone | Benzyl Azide | Methanol | 0.2590 ± 0.0067 | [15] |

| DIBO-Oxime | Benzyl Azide | Methanol | 0.0611 ± 0.0035 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based research applications.

Protocol 1: Synthesis of 2-Azidoethanol (B47996) from 2-Chloroethanol[11]

-

Reaction Setup: In a round-bottom flask, dissolve 12.0 g (149 mmol) of 2-chloroethanol in 80 mL of water and cool the mixture to 0°C in an ice bath.

-

Addition of Sodium Azide: To the stirred solution, add 14.6 g (224 mmol) of sodium azide portion-wise, maintaining the temperature at 0°C.

-

Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 hours.

-

Second Addition and Reflux: Add an additional 9.71 g (149 mmol) of sodium azide to the mixture and heat under reflux at 80°C overnight.

-

Workup: After cooling to room temperature, extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic phases, wash with brine (1 x 10 mL), and dry over magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield 2-azidoethanol as a colorless oil (10.57 g, 81% yield).

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation[15]

-

Stock Solutions:

-

Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of the azide (e.g., this compound derivative) in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of aminoguanidine (B1677879) in water (optional, to scavenge reactive byproducts).

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the alkyne-biomolecule solution and buffer to the desired volume.

-

Add the azide stock solution to achieve the desired final concentration (typically a slight excess relative to the alkyne).

-

Prepare a premix of the CuSO₄ and ligand solutions (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 5:1 ligand-to-copper ratio). Add this to the reaction mixture. Final copper concentrations are typically 50-250 µM.

-

If using, add the aminoguanidine solution to a final concentration of 5 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Mix the reaction gently by inverting the tube and incubate at room temperature. Reaction times can range from 30 minutes to a few hours.

-

-

Analysis and Purification:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC, mass spectrometry).

-

Purify the resulting bioconjugate using methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

-

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[17]

-

Stock Solutions:

-

Prepare a stock solution of the strained alkyne (e.g., a DBCO-functionalized molecule) in a suitable solvent (e.g., DMSO, DMF).

-

Prepare a stock solution of the azide-containing molecule (e.g., Azidoethyl-SS-ethylazide) in a compatible solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the strained alkyne-functionalized molecule in the chosen reaction solvent.

-

Add a 1.5 to 5-fold molar excess of the azide stock solution to the reaction mixture.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature. The reaction progress can be monitored over time.

-

-

Purification and Analysis:

-

Purify the product to remove unreacted starting materials and byproducts using techniques such as chromatography (e.g., HPLC, column chromatography).

-

Characterize the final product using methods like NMR, mass spectrometry, or UV-Vis spectroscopy. For protein conjugations, SDS-PAGE can be used to observe a shift in molecular weight.

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the workflows and signaling pathways central to the application of this compound.

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Caption: General experimental workflow for a SPAAC reaction.

Caption: Logical pathway for metabolic labeling using azido analogs.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate safety precautions.[16][17] this compound itself is explosive and sensitive to heat, shock, and impact.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., double-gloving with nitrile).[17]

-

Engineering Controls: All work with azides should be conducted in a chemical fume hood with a blast shield in place, especially for reactions involving heating or concentration.[18]

-

Handling Precautions: Avoid friction, shock, and heat. Use non-metal spatulas for transferring solid azides. Keep containers tightly closed and store them away from incompatible materials such as heavy metals, strong acids, and oxidizing agents.[18][19]

-

Waste Disposal: Azide waste must be segregated and disposed of as hazardous waste. Never pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive metal azides.[18]

By understanding the fundamental reactivity of the azide group and adhering to established protocols and safety measures, researchers can effectively leverage this compound and its derivatives to advance their work in drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Azides in the Synthesis of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane and Its Use in the Synthesis of N-Fluoroalkylated Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl azide - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Azidoethane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its remarkable efficiency and bioorthogonality.[2] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][3]

Azidoethane (ethyl azide), as a small and sterically unhindered alkyl azide, is an excellent substrate for the CuAAC reaction. Its minimal steric profile allows for rapid and efficient cycloaddition with a wide variety of alkynes, leading to the formation of N-ethyl-substituted triazoles. These triazole products can serve as key building blocks in the synthesis of novel pharmaceutical compounds and bioconjugates. The ethyl group can modulate the physicochemical properties of the resulting molecule, such as lipophilicity and metabolic stability.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and other simple azides in CuAAC reactions, aimed at researchers and professionals in the field of drug development and chemical biology.

Factors Influencing Reactivity

The reactivity of azides in CuAAC reactions is primarily influenced by two main factors:

-

Electronic Properties: Azides with electron-withdrawing substituents tend to exhibit faster reaction rates. This is attributed to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition with the alkyne.

-

Steric Hindrance: Less sterically congested azides, such as this compound, generally react more readily. Bulky groups near the azide functionality can impede the approach of the alkyne and the copper catalyst, thereby reducing the reaction rate and yield.